An In-depth Technical Guide to 4-tert-Butylbenzoic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 4-tert-Butylbenzoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butylbenzoic acid (4-tBBA), a para-substituted aromatic carboxylic acid, is a versatile organic compound with significant applications across various industries, including polymers, cosmetics, and pharmaceuticals. Its unique molecular structure, featuring a bulky tert-butyl group, imparts specific chemical and physical properties that make it a valuable intermediate and additive. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and analysis of 4-tert-Butylbenzoic acid. Detailed experimental protocols for its synthesis, purification, and analytical determination are presented, alongside a discussion of its role as a sirtuin inhibitor and its industrial applications.
Chemical Structure and Identification
4-tert-Butylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a tert-butyl group at the para (4-) position of the benzene (B151609) ring.[1] This substitution is key to its distinct properties.[2]
Structural Representation
The chemical structure of 4-tert-Butylbenzoic acid is illustrated below.
Caption: 2D structure of 4-tert-Butylbenzoic acid.
Identifiers
| Identifier | Value |
| IUPAC Name | 4-tert-butylbenzoic acid[3] |
| CAS Number | 98-73-7[1][4] |
| Molecular Formula | C₁₁H₁₄O₂[1][3][4] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)O[3] |
| InChIKey | KDVYCTOWXSLNNI-UHFFFAOYSA-N[3] |
| Synonyms | p-tert-Butylbenzoic acid, PTBBA, 4-(1,1-dimethylethyl)benzoic acid[1][3] |
Physicochemical Properties
The physical and chemical properties of 4-tert-Butylbenzoic acid are summarized in the table below. It typically appears as a white to off-white crystalline solid.[1]
| Property | Value |
| Molecular Weight | 178.23 g/mol [4] |
| Melting Point | 162-169 °C[4][5] |
| Boiling Point | 257.6 °C at 760 mmHg[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and benzene.[1][4] |
| pKa | A saturated solution in water has a pH of 3.9.[4][7] |
| Vapor Pressure | <0.01 hPa at 20 °C[7] |
| Flash Point | 180 °C[4] |
| Appearance | White to off-white crystalline solid.[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-tert-Butylbenzoic acid.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Spectral data available.[8][9] |
| ¹³C NMR | Spectral data available.[10] |
| Mass Spectrometry (MS) | Mass spectral data available.[3][11] |
| Infrared (IR) Spectroscopy | IR spectral data available.[3] |
| UV Spectroscopy | Maximum absorption at 237.5 nm (in alcohol with 0.01 N HCl).[3][4] |
Experimental Protocols
Synthesis of 4-tert-Butylbenzoic Acid by Oxidation of 4-tert-Butyltoluene (B18130)
A common method for the synthesis of 4-tert-Butylbenzoic acid is the liquid-phase air oxidation of 4-tert-butyltoluene.[12]
Caption: Workflow for the synthesis of 4-tert-Butylbenzoic acid.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge 4-tert-butyltoluene and a cobalt-based catalyst (e.g., cobalt acetate).[13]
-
Oxidation: Heat the mixture to the reaction temperature (typically 135-155 °C) while bubbling air or an oxygen-containing gas through the solution.[13]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, which will cause the crude 4-tert-Butylbenzoic acid to crystallize.[13]
-
Purification:
-
Filter the crude product and wash it with a suitable solvent (e.g., p-tert-butyltoluene) to remove unreacted starting material and byproducts.[13]
-
For further purification, the crude product can be dissolved in a hot solvent like toluene, filtered to remove insoluble impurities, and then recrystallized by cooling.[13] The purified crystals are then collected by filtration and dried under vacuum.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds like 4-tert-Butylbenzoic acid.
Methodology:
-
Dissolution: Dissolve the impure 4-tert-Butylbenzoic acid in a minimum amount of a hot solvent (e.g., dilute alcohol or toluene).[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the residual solvent.
Quantitative Analysis by Titration
The purity of 4-tert-Butylbenzoic acid can be determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (B78521).
Methodology:
-
Sample Preparation: Accurately weigh a sample of 4-tert-Butylbenzoic acid and dissolve it in a suitable solvent, such as ethanol.
-
Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (e.g., 0.1 M).
-
Indicator: Add a few drops of a suitable pH indicator (e.g., phenolphthalein) to the dissolved 4-tert-Butylbenzoic acid solution.
-
Titration: Titrate the 4-tert-Butylbenzoic acid solution with the sodium hydroxide solution until the endpoint is reached, indicated by a persistent color change of the indicator.
-
Calculation: Calculate the purity of the 4-tert-Butylbenzoic acid based on the volume of sodium hydroxide solution used, its concentration, and the initial mass of the sample.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for the analysis of 4-tert-Butylbenzoic acid.
Caption: Workflow for HPLC analysis of 4-tert-Butylbenzoic acid.
Methodology:
-
Mobile Phase: A typical mobile phase for the reverse-phase HPLC analysis of 4-tert-Butylbenzoic acid consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[1]
-
Column: A C18 column is commonly used for the separation.[1]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4-tert-Butylbenzoic acid (e.g., 237.5 nm) is suitable.[3][4]
-
Quantification: The concentration of 4-tert-Butylbenzoic acid in a sample can be determined by comparing its peak area to that of a known standard.
Biological Activity and Applications
Sirtuin Inhibition
4-tert-Butylbenzoic acid has been identified as a potent inhibitor of yeast sirtuin (Sir2p) and a weak but selective inhibitor of human SIRT1.[4][12] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. The inhibition of sirtuins is an area of active research for potential therapeutic applications in various diseases. The 4-alkyl or 4-alkylaminobenzoic acid structure is considered a key motif for Sir2p inhibitory activity.[4]
Industrial Applications
4-tert-Butylbenzoic acid has several important industrial applications:
-
Alkyd Resin Modifier: It is used as a modifier for alkyd resins, which are used in paints and coatings. Its incorporation can improve gloss, weather resistance, and drying time.[2]
-
PVC Heat Stabilizer: The metal salts of 4-tert-Butylbenzoic acid are effective heat stabilizers for polyvinyl chloride (PVC), preventing its degradation during processing.[2]
-
Intermediate for Avobenzone (B1665848) Synthesis: It is a key intermediate in the synthesis of Avobenzone, a common UVA filter used in sunscreens.[2][15]
-
Polymerization Regulator: It can act as a polymerization regulator for polyesters.[12]
-
Corrosion Inhibitor: It is also used as an additive in cutting oils and as a corrosion inhibitor.[12]
Conclusion
4-tert-Butylbenzoic acid is a commercially significant organic compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis and analysis can be achieved through established experimental protocols. The biological activity of 4-tert-Butylbenzoic acid as a sirtuin inhibitor presents an interesting avenue for further research in drug development. Its diverse industrial applications underscore its importance as a versatile chemical intermediate. This guide provides a foundational understanding of 4-tert-Butylbenzoic acid for professionals in research and development.
References
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